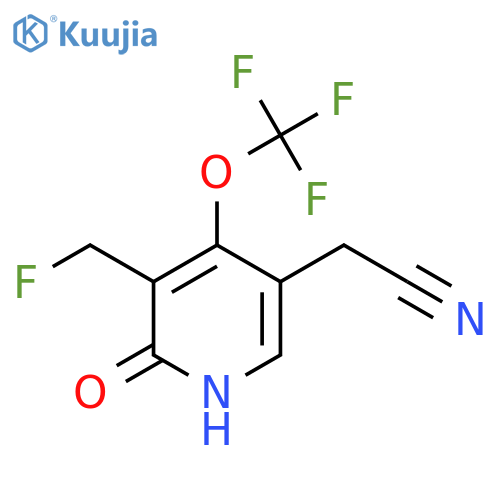Cas no 1806744-78-4 (3-(Fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile)

1806744-78-4 structure
商品名:3-(Fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile
CAS番号:1806744-78-4
MF:C9H6F4N2O2
メガワット:250.149755954742
CID:4832356
3-(Fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 3-(Fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile
-
- インチ: 1S/C9H6F4N2O2/c10-3-6-7(17-9(11,12)13)5(1-2-14)4-15-8(6)16/h4H,1,3H2,(H,15,16)
- InChIKey: WIVCYZQESAQRPI-UHFFFAOYSA-N
- ほほえんだ: FCC1C(NC=C(CC#N)C=1OC(F)(F)F)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 442
- トポロジー分子極性表面積: 62.1
- 疎水性パラメータ計算基準値(XlogP): 0.5
3-(Fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029095293-1g |
3-(Fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile |
1806744-78-4 | 97% | 1g |
$1,549.60 | 2022-03-31 |
3-(Fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile 関連文献
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
1806744-78-4 (3-(Fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile) 関連製品
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
